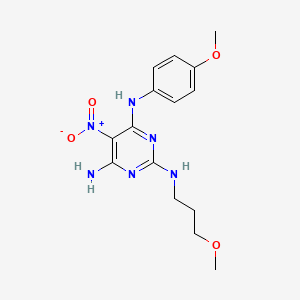

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

描述

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a substituted pyrimidine derivative characterized by a central pyrimidine ring with a nitro group at position 5 and three amine substituents at positions 2, 4, and 6. The N4 position is substituted with a 4-methoxyphenyl group, while the N2 position features a 3-methoxypropyl chain. The nitro group at position 5 introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions.

属性

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-24-9-3-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-4-6-11(25-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANWRYQQVHQWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the pyrimidine ring.

Substitution: Substitution reactions to introduce the methoxyphenyl and methoxypropyl groups.

Amidation: Formation of the triamine structure through amidation reactions.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.

化学反应分析

Types of Reactions

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or organometallic compounds.

Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example:

Oxidation: Formation of nitro derivatives or quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

作用机制

The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

Key Comparative Insights

- Solubility : The target compound’s 4-methoxyphenyl and 3-methoxypropyl groups likely improve water solubility compared to hydrophobic analogs like the cyclohexyl-substituted derivative (2.8 µg/mL) .

- Steric Considerations : Ortho-substituted methoxy groups (e.g., ) may hinder molecular packing or receptor interactions compared to para-substituted analogs.

- Bioactivity Potential: The dimethylamino group in and morpholinyl in introduce basic nitrogen centers, which could enhance interactions with acidic residues in enzymes.

Physicochemical Property Trends

- Molecular Weight : Ranges from 308.72 (chloro/methyl-substituted ) to 412.41 (multi-methoxy ), with higher weights correlating with increased substituent complexity.

- Polarity : Methoxy groups (target compound, ) increase polarity vs. methyl or halogenated substituents ().

Research Implications

The structural diversity among these compounds highlights the tunability of nitropyrimidine derivatives for specific applications. For instance:

- Medicinal Chemistry : The target compound’s balance of polar substituents makes it a candidate for further solubility and bioavailability studies.

- Materials Science : Methoxy and nitro groups in derivatives like could be exploited for optoelectronic applications due to their electron-rich aromatic systems.

生物活性

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure includes a nitropyrimidine core substituted with methoxyphenyl and methoxypropyl groups, which contribute to its potential biological activities.

Synthesis

The synthesis of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions:

- Nitration : Introduction of a nitro group to the pyrimidine ring.

- Substitution : Substitution reactions to introduce the methoxyphenyl and methoxypropyl groups.

- Amidation : Formation of the triamine structure through amidation reactions.

Controlled reaction conditions involving strong acids or bases and organic solvents are essential for achieving high yields and purity.

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine exhibits various biological activities primarily through its interaction with specific molecular targets. The compound has been studied for its potential effects on:

- Immune Modulation : It may inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling pathways, suggesting applications in treating allergic conditions such as asthma.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance its anti-inflammatory properties by modulating inflammatory cytokines.

Research Findings

Recent studies have highlighted the following biological activities:

-

Inhibition of Allergic Responses :

- A study demonstrated that this compound effectively reduced IgE-mediated degranulation in mast cells, which is crucial for allergic reactions .

-

Antitumor Activity :

- Preliminary research indicated that N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

-

Antimicrobial Properties :

- The compound exhibited moderate antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 1: Allergic Response Modulation

In a controlled study involving mice models with induced allergic responses, administration of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine resulted in a significant decrease in airway hyperreactivity compared to the control group. The results indicated a reduction in eosinophil infiltration and cytokine production in lung tissues.

Case Study 2: Antitumor Efficacy

A series of in vitro experiments assessed the cytotoxicity of the compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results showed that the compound inhibited cell proliferation with IC50 values of 15 µM and 20 µM, respectively. Further investigations into the mechanism revealed apoptosis induction through caspase activation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | Methoxyphenyl group | Potential anti-inflammatory properties |

| N4-(4-methylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | Methylphenyl group | Variations in pharmacological activity |

| N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine | Cyclopropyl group | Different core structure but similar triamine functionality |

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。